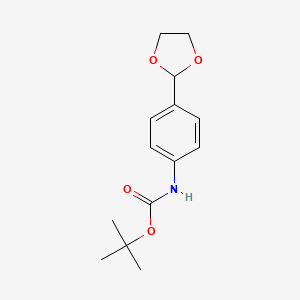

N-Boc-4-(1,3-dioxolan-2-yl)aniline

Description

Structural Context and Functional Group Analysis of the Aniline-Dioxolane System

The molecular architecture of N-Boc-4-(1,3-dioxolan-2-yl)aniline is defined by three key components: the aniline (B41778) core, the N-Boc protecting group, and the 4-position 1,3-dioxolane (B20135) ring.

Aniline Core : The aniline moiety is a primary aromatic amine that is a cornerstone in the synthesis of a vast number of dyes, polymers, and pharmaceuticals. Its amino group is a potent ortho-, para-director and activating group in electrophilic aromatic substitution reactions.

N-Boc Group : The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. organic-chemistry.orgnih.gov It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orgnih.gov The Boc group is valued for its stability under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions. nih.gov Its steric bulk and electron-withdrawing nature decrease the nucleophilicity of the aniline nitrogen and moderate the activating effect on the aromatic ring. Deprotection is cleanly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. nih.gov

1,3-Dioxolane Ring : The 1,3-dioxolane group at the para-position is a cyclic acetal (B89532), which serves as a protecting group for an aldehyde. researchgate.net It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. This group is stable to basic and nucleophilic reagents but can be readily hydrolyzed back to the aldehyde under aqueous acidic conditions. researchgate.net

The strategic placement of these groups creates a bifunctional reagent. The protected amine and the masked aldehyde are "orthogonal," meaning one can be deprotected or reacted without affecting the other, enabling chemists to perform multi-step syntheses with high regioselectivity.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Solid |

| Key Functional Groups | Boc-protected amine, 1,3-dioxolane (acetal), Phenyl ring |

Role as a Key Building Block in Heterocyclic Chemistry

Heterocyclic compounds are central to medicinal chemistry and drug discovery. nih.govamazonaws.com this compound is a valuable precursor for a variety of heterocyclic systems due to its dual functionality. The synthetic strategy often involves the deprotection of the dioxolane to unmask the aldehyde, which can then participate in cyclization reactions.

For example, the aldehyde can undergo condensation with an adjacent nucleophile, often introduced after modification of the Boc-protected amine or the aromatic ring, to form fused ring systems. The aniline nitrogen, once deprotected, can act as a nucleophile in reactions to form nitrogen-containing heterocycles. This building block is particularly useful in constructing frameworks like indoles, quinolines, and benzimidazoles, which are common motifs in biologically active molecules. beilstein-journals.orgbeilstein-journals.org The ability to introduce functionality in a stepwise manner is a key advantage, allowing for the controlled synthesis of complex, substituted heterocycles. nih.gov

Comparative Analysis with Analogous Boc-Protected Aromatic Amines in Synthetic Utility

The synthetic utility of this compound is best understood by comparing it with other Boc-protected anilines. While all share the common feature of a protected amino group, the nature of the second substituent dramatically alters their synthetic applications.

| Compound | Key Structural Feature | Primary Synthetic Application | Key Advantage |

| N-Boc-aniline sigmaaldrich.com | Unsubstituted phenyl ring | General precursor for substituted anilines via electrophilic aromatic substitution or metal-catalyzed cross-coupling. | Simplicity; allows for functionalization on an unhindered ring. |

| N-Boc-4-bromoaniline | Bromo substituent | Substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds. | The bromine atom is a versatile handle for introducing a wide variety of substituents. |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Boc-protected version) nih.gov | Boronic ester substituent | Reagent for Suzuki cross-coupling reactions to form biaryl compounds. | The boronic ester is a key functional group for building complex carbon skeletons. |

| This compound | Dioxolane (protected aldehyde) substituent | Precursor for heterocycles via reactions involving the formyl group (e.g., condensation, cyclization). | Offers a masked aldehyde, enabling reactions that are incompatible with a free aldehyde. |

The unique advantage of this compound lies in its masked formyl group. Unlike a bromo or boronic ester substituent, which are primarily used for cross-coupling, the protected aldehyde is a precursor for a different set of transformations centered on carbonyl chemistry. This allows for the synthesis of heterocyclic structures through intramolecular condensation and cyclization pathways that are not directly accessible from other common Boc-anilines. The orthogonality of the Boc and dioxolane deprotection steps provides a level of synthetic control that makes it a highly valuable and specialized building block in the organic chemist's toolkit.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

tert-butyl N-[4-(1,3-dioxolan-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-6-4-10(5-7-11)12-17-8-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

FYVUOCQRLJMOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2OCCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc 4 1,3 Dioxolan 2 Yl Aniline and Its Derivatives

Strategies for Selective N-Boc Protection of Anilines

The selective introduction of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of anilines is a crucial transformation in organic synthesis. This process, known as N-Boc protection, masks the nucleophilic and basic nature of the amino group, allowing for subsequent reactions at other positions of the molecule. researchgate.net The development of chemo- and regioselective procedures is paramount, particularly when dealing with multifunctional aniline (B41778) precursors.

Chemo- and Regioselective Tert-Butoxycarbonylation Procedures

The inherent difference in basicity and nucleophilicity between various functional groups within a molecule forms the basis for chemoselective protection. For anilines containing other nucleophilic groups, such as aliphatic amines or hydroxyls, selective N-Boc protection of the aniline nitrogen can be achieved by carefully controlling the reaction conditions.

A noteworthy strategy for achieving regioselectivity in molecules containing both aromatic and aliphatic amines leverages the significant difference in their pKa values. organic-chemistry.org By conducting the reaction in a buffered medium, such as 10% aqueous acetic acid and 1,4-dioxane (B91453) at a pH of 4.5, the more basic aliphatic amine is protonated and thus deactivated towards the Boc-anhydride reagent, allowing for the selective protection of the less basic aromatic amine. organic-chemistry.org This method has proven effective for a range of (aminoalkyl)aniline derivatives, providing high yields of the desired N-Boc protected aniline. organic-chemistry.orgresearchgate.net

Various catalysts have been explored to facilitate the N-Boc protection of anilines under mild conditions. researchgate.net For instance, thiamin hydrochloride, sulfated tungstate, and nanocerium oxide have been reported as efficient and environmentally friendly catalysts for the chemoselective N-tert-butoxycarbonylation of a wide array of amines, including anilines, at room temperature and often under solvent-free conditions. researchgate.net These catalysts demonstrate good tolerance for other functional groups like alcohols, phenols, and esters. researchgate.net

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Thiamin Hydrochloride | Solvent-free, room temperature | Eco-friendly, efficient for various amines | researchgate.net |

| Sulfated Tungstate | Solvent-free, room temperature | Chemoselective, tolerates various functional groups | researchgate.net |

| Nanocerium Oxide | Solvent-free, room temperature | Green, rapid, high yield, catalyst recyclability | researchgate.net |

| 10% Aqueous Acetic Acid/1,4-Dioxane (pH 4.5) | Controlled pH | Regioselective for aromatic vs. aliphatic amines | organic-chemistry.org |

Orthogonal Protecting Group Strategies in Multi-functionalized Precursors

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are indispensable. jocpr.comnih.gov Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the molecule. jocpr.comsigmaaldrich.comiris-biotech.de This allows for the sequential manipulation of different functional groups with high precision. jocpr.com

For a precursor containing an aniline, a hydroxyl group, and a carboxylic acid, a typical orthogonal strategy might involve:

N-Boc protection for the aniline, which is labile under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de

Silyl ether protection (e.g., tert-butyldimethylsilyl, TBDMS) for the hydroxyl group, which is typically removed with fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). jocpr.com

Benzyl ester protection for the carboxylic acid, which can be cleaved by hydrogenolysis. nih.gov

Methodologies for the Formation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring is a common protecting group for aldehydes and ketones, formed by their reaction with ethylene (B1197577) glycol. organic-chemistry.org This acetalization is typically acid-catalyzed and is a reversible process. organic-chemistry.orgmdpi.com

Optimization of Catalytic Acetalization Conditions from Aldehyde Precursors

The formation of 1,3-dioxolanes from aldehydes is generally achieved through acid-catalyzed acetalization with ethylene glycol. organic-chemistry.org Both Brønsted and Lewis acids can be employed as catalysts. organic-chemistry.org A standard laboratory procedure involves refluxing the aldehyde and ethylene glycol in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (PTSA), with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. organic-chemistry.org

Numerous catalysts have been investigated to improve the efficiency and mildness of this transformation. Heterogeneous solid acid catalysts, such as Amberlyst-15, offer advantages in terms of ease of separation and reusability. mdpi.comresearchgate.net Other catalytic systems include iodine, which allows for the protection of aldehydes under essentially neutral and aprotic conditions, and Eosin Y as a photocatalyst under visible light irradiation, which is particularly useful for acid-sensitive substrates. organic-chemistry.org

The choice of solvent can also play a significant role. While toluene is common, other solvents like dimethyl sulfoxide (B87167) have been used in innovative protocols, such as using a rotary evaporator to achieve rapid reaction times. organic-chemistry.org

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Reflux in toluene with Dean-Stark trap | Standard, effective water removal | organic-chemistry.org |

| Amberlyst-15 | Heterogeneous catalysis | Reusable, high yields | mdpi.com |

| Iodine | Neutral, aprotic conditions | Mild, chemoselective for aldehydes over ketones | organic-chemistry.org |

| Eosin Y | Visible light irradiation | Suitable for acid-sensitive aldehydes | organic-chemistry.org |

Stereochemical Control in Dioxolane Ring Formation

When the aldehyde or the diol substrate is chiral, the formation of the dioxolane ring can lead to the creation of new stereocenters. Controlling the stereochemical outcome of this reaction is a significant challenge in asymmetric synthesis.

One strategy to achieve stereocontrol is through substrate control, where the existing stereochemistry in the substrate dictates the stereochemical outcome of the acetalization. youtube.com For example, the reaction of a chiral 1,2-diol with an achiral aldehyde can proceed with high diastereoselectivity due to steric and electronic interactions in the transition state.

Another approach is the use of a chiral auxiliary. youtube.com In this method, a chiral auxiliary is temporarily attached to the molecule to influence the stereochemistry of a subsequent reaction, after which it is removed. youtube.com While more commonly applied to other transformations, the principle can be extended to dioxolane formation.

Furthermore, chiral Brønsted acids have been utilized as catalysts to achieve enantioselective acetalization. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org A desymmetrization of p-quinols using a chiral Brønsted acid-catalyzed acetalization/Michael cascade has also been reported to synthesize 1,3-dioxolane products with modest enantioselectivity. nih.gov

Convergent and Divergent Synthetic Routes to the N-Boc-4-(1,3-dioxolan-2-yl)aniline Core Structure

The synthesis of the target molecule, this compound, can be approached through either a convergent or a divergent strategy.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent approach could involve:

The synthesis of 4-aminobenzaldehyde (B1209532).

The independent protection of the amino group with a Boc group to form N-Boc-4-aminobenzaldehyde.

The separate formation of the 1,3-dioxolane from a suitable precursor.

The coupling of these two fragments.

A more direct convergent route would be to first synthesize 4-(1,3-dioxolan-2-yl)aniline (B101513) chemscene.com and then perform the selective N-Boc protection as the final step. This is often the more efficient approach.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, one could start with a simpler aniline derivative, such as 4-bromoaniline (B143363). This could then be subjected to a series of reactions to introduce the dioxolane and Boc-protected amine functionalities. For example:

Protect the amino group of 4-bromoaniline with a Boc group.

Perform a metal-halogen exchange followed by formylation to introduce the aldehyde group.

Finally, protect the aldehyde as a dioxolane.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical area of research, aiming to develop more sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of safer solvents, the development of catalyst-free and solvent-free reaction conditions, and the optimization of synthetic pathways to improve atom economy and minimize waste.

Investigation of Solvent-Free and Catalyst-Free Approaches

Traditional methods for the N-Boc protection of amines often rely on the use of chlorinated solvents and catalysts that can be harmful to the environment. In an effort to develop greener alternatives, researchers have explored solvent-free and catalyst-free approaches for the synthesis of N-Boc protected anilines.

Recent studies have demonstrated the feasibility of performing Boc protection of various amines under solvent-free conditions, often with gentle heating. wikipedia.org For instance, the reaction of amines with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can proceed efficiently without a solvent, thereby eliminating the environmental and health risks associated with volatile organic compounds. While specific research on the solvent-free synthesis of this compound is not extensively documented, the successful application of this methodology to other aniline derivatives suggests its potential applicability.

A proposed solvent-free and catalyst-free synthesis of this compound would involve the direct reaction of 4-(1,3-dioxolan-2-yl)aniline with di-tert-butyl dicarbonate, likely with moderate heating to facilitate the reaction. The absence of both solvent and catalyst would significantly reduce the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Approaches for N-Boc Protection

| Method | Catalyst | Solvent | Green Chemistry Advantages |

| Traditional | Often used (e.g., DMAP, Et₃N) | Chlorinated solvents (e.g., CH₂Cl₂) | - |

| Solvent-Free | May or may not be required | None | Eliminates solvent waste, reduces health risks. |

| Catalyst-Free | None | Various, including green solvents | Avoids catalyst contamination and disposal issues. |

| Water-Mediated | Often catalyst-free | Water | Environmentally benign, simplifies work-up. merckmillipore.com |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org A higher atom economy indicates a more sustainable process with less waste generation. The standard reaction for the synthesis of this compound involves the reaction of 4-(1,3-dioxolan-2-yl)aniline with di-tert-butyl dicarbonate.

The balanced chemical equation for this reaction is:

C₉H₁₁NO₂ + C₁₀H₁₈O₅ → C₁₄H₁₉NO₄ + C₄H₁₀O + CO₂

The atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-(1,3-dioxolan-2-yl)aniline | C₉H₁₁NO₂ | 165.19 caming.comnih.gov | Reactant |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 wikipedia.orgmerckmillipore.comsrlchem.comchemicalbook.comsigmaaldrich.com | Reactant |

| This compound | C₁₄H₁₉NO₄ | 265.30 | Product |

| tert-Butanol (B103910) | C₄H₁₀O | 74.12 wikipedia.orgmerckmillipore.comsigmaaldrich.comchemicalbook.comchemspider.com | By-product |

| Carbon Dioxide | CO₂ | 44.01 libretexts.orgunacademy.comquora.comquora.comwebqc.org | By-product |

Calculation of Atom Economy:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (265.30 / (165.19 + 218.25)) x 100

Atom Economy = (265.30 / 383.44) x 100

Atom Economy ≈ 69.19%

An atom economy of approximately 69.19% indicates that a significant portion of the reactant atoms are incorporated into the final product. However, the generation of by-products, namely tert-butanol and carbon dioxide, highlights an area for improvement in terms of waste minimization.

Waste minimization strategies for this synthesis could include:

By-product Valorization: Investigating potential uses for the tert-butanol by-product, for instance, as a solvent in other processes or as a fuel additive, would contribute to a more circular economy.

Alternative Protecting Groups: Exploring alternative amine protecting groups that offer a higher atom economy could be a long-term research goal.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize the formation of any side products is crucial for reducing waste. This includes precise control of stoichiometry, temperature, and reaction time.

By focusing on solvent-free and catalyst-free approaches, and by continuously seeking to improve atom economy and minimize waste, the synthesis of this compound can be made significantly more sustainable.

Reaction Mechanisms and Chemical Transformations Involving N Boc 4 1,3 Dioxolan 2 Yl Aniline

Reactivity Modulations Imparted by the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is extensively used for the protection of amines due to its stability under a wide range of conditions, including catalytic hydrogenation, basic hydrolysis, and exposure to many nucleophiles. researchgate.netorgchemres.org Its influence on the reactivity of the aniline (B41778) ring and the strategies for its removal are critical aspects of its synthetic utility.

The N-Boc group significantly alters the electronic properties of the aniline ring. The lone pair of the nitrogen atom, which in a free amine is strongly activating and ortho-, para-directing for electrophilic aromatic substitution, is delocalized into the carbonyl of the carbamate (B1207046). This effect diminishes the electron-donating capacity of the nitrogen, thereby deactivating the aromatic ring towards electrophilic attack.

Reactions such as nitration or sulfonation, which are characteristic of aniline and its derivatives, are affected by the N-Boc group. researchgate.net While a free amino group directs substitution primarily to the para position, and to the ortho position to a lesser extent, the N-Boc group's deactivating nature can lead to different outcomes or require harsher reaction conditions. For instance, nitration of N-Boc aniline derivatives often requires stronger nitrating agents, and the directing effect, while still primarily ortho/para, is less pronounced. researchgate.net

Conversely, this deactivation can be advantageous in preventing unwanted side reactions. The Boc group's stability in the presence of nucleophiles and bases makes it a reliable protecting group during reactions at other sites of the molecule. researchgate.net It has been noted that N-tert-butoxycarbonylation of aromatic amines bearing electron-donating groups proceeds rapidly, whereas those with electron-withdrawing groups react more slowly, highlighting the electronic influence on the formation of the protected amine itself. orgchemres.org

A key advantage of the Boc group is its facile removal under acidic conditions, which regenerates the reactive amino group. researchgate.net This process, known as deprotection, reactivates the aniline ring for subsequent transformations.

The most common method for N-Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govnih.gov The mechanism proceeds via protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene (B52900), and the release of carbon dioxide to yield the protonated amine.

| Deprotection Method | Reagents/Conditions | Key Features | Reference |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) or HCl in solvents like dioxane or ethyl acetate. | Standard, highly efficient method at room temperature. researchgate.netnih.gov | researchgate.netnih.gov |

| Acidic Hydrolysis (Alternative) | Oxalyl chloride in methanol (B129727). | Mild conditions, effective for various N-Boc protected amines, including those with electron-withdrawing groups. nih.gov | nih.gov |

| Thermal Deprotection | Heating in solvents like methanol, TFE, or HFIP, often microwave-assisted. | Acid-free method, allows for selective deprotection based on temperature control between different types of N-Boc groups (e.g., aryl vs. alkyl). nih.govresearchgate.net | nih.govresearchgate.net |

Recent studies have demonstrated thermal N-Boc deprotection in continuous flow systems without the need for an acid catalyst. nih.gov This method offers excellent control, and by adjusting the temperature, selective deprotection can be achieved. For example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group. nih.gov Another mild deprotection strategy employs oxalyl chloride in methanol at room temperature, which has proven effective for a diverse range of substrates, including those with electron-withdrawing groups on the aromatic ring. nih.gov

Chemical Transformations of the 1,3-Dioxolane (B20135) Acetal (B89532)

The 1,3-dioxolane group in N-Boc-4-(1,3-dioxolan-2-yl)aniline functions as a protecting group for a benzaldehyde (B42025) functionality. This acetal is stable to basic and nucleophilic conditions but can be readily transformed under acidic catalysis.

The primary reaction of the 1,3-dioxolane group is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound, in this case, 4-(N-Boc-amino)benzaldehyde. This transformation is fundamental in multistep syntheses where the aldehyde needs to be masked during earlier steps. The reaction is typically carried out in the presence of an acid catalyst in an aqueous medium. nih.govnih.gov The mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the aldehyde. The hydrolysis of acetals, including 1,3-dioxolanes, is subject to general acid catalysis. nih.gov

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations. Cationic ring-opening polymerization of 1,3-dioxolane is a known process, often leading to polyacetal chains. rsc.orgorientjchem.org This reaction is typically initiated by strong acids. While polymerization might not be the intended path for a synthetic intermediate like this compound, the underlying reactivity highlights the potential for controlled ring-opening and trapping with nucleophiles to achieve further derivatization. For instance, reaction with specific nucleophiles under Lewis acid catalysis could lead to the formation of functionalized ethers. Research has also shown unusual ring-opening reactions of specific dioxolane derivatives under the influence of reagents like ethylenediamine, suggesting pathways for more complex transformations. researchgate.net

While the saturated 1,3-dioxolane ring itself is not typically a participant in cycloaddition reactions, molecules containing this moiety can be designed to engage in such transformations. The dioxolane can be part of a larger structure that contains a reactive diene or dipolarophile. For example, derivatives of dioxolan-4-ones have been utilized in Diels-Alder and Michael addition reactions. mdpi.com

In the context of [3+2] cycloadditions, a common type of 1,3-dipolar cycloaddition, the reactive dipole would typically be generated on another part of the molecule. nih.govproquest.com However, the dioxolane moiety can play a crucial role by influencing the stereochemical outcome of the reaction or by serving as a synthetic handle for post-cycloaddition modifications. The dioxolane group's steric bulk can direct the approach of the reacting species, leading to high diastereoselectivity in the formation of new stereocenters.

Aryl Ring Functionalization and Limitations in Cross-Coupling Reactivity

The introduction of new substituents onto the aromatic ring of this compound can be achieved through various synthetic strategies. However, the inherent electronic properties of the existing substituents and potential steric hindrance can impose limitations, particularly in the context of widely used palladium-catalyzed cross-coupling reactions.

Direct Aromatic Functionalization Approaches for Substituted Analogues

Direct functionalization of the aryl ring of this compound, particularly at the positions ortho to the N-Boc group, is a key strategy for synthesizing substituted analogues. The N-Boc group is a well-established directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. uwindsor.canih.govbaranlab.orgharvard.edu This process typically involves the deprotonation of a position ortho to the DMG by a strong organolithium base, such as n-butyllithium or tert-butyllithium, to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent.

The N-Boc group, through its carbonyl oxygen, can chelate to the lithium cation, positioning the organolithium base for regioselective deprotonation of the adjacent ortho-proton. This method avoids the formation of a mixture of ortho and para isomers often seen in classical electrophilic aromatic substitution reactions.

While specific literature on the direct ortho-lithiation of this compound is not abundant, the principles of DoM on N-Boc-aniline are well-documented and are expected to be applicable. However, the presence of the dioxolane ring at the para position could potentially influence the reaction's outcome. Research on N-Boc-(methylthio)anilines has shown that in some cases, metalation can occur at the methyl group of the thiomethyl substituent instead of the ortho position on the aromatic ring, indicating that other functional groups can compete with the N-Boc group in directing the lithiation. researchgate.net Therefore, the stability of the dioxolane ring under the strongly basic conditions of DoM is a critical consideration.

A hypothetical reaction scheme for the ortho-functionalization of this compound via DoM is presented below:

Table 1: Hypothetical Directed ortho-Metalation of this compound

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | t-BuLi, THF, -78 °C | ortho-lithiated intermediate |

| 2 | Electrophile (e.g., I₂, DMF, (CH₃)₂S₂) | 2-substituted-N-Boc-4-(1,3-dioxolan-2-yl)aniline |

It is important to note that experimental validation for this specific substrate is required to confirm the feasibility and yields of such transformations.

Comparative Reactivity with Halogenated N-Boc-Anilines in Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govnih.govnih.govnih.gov The reactivity of aryl halides in these reactions is well-established, with the general trend for reactivity being I > Br > Cl. To participate in these reactions, this compound would first need to be halogenated, for instance, at one of the ortho positions.

The reactivity of a hypothetical ortho-halogenated this compound in cross-coupling reactions can be compared to simpler halogenated N-Boc-anilines, such as N-Boc-4-bromoaniline. N-(tert-Butoxycarbonyl)-4-bromoaniline is known to be a suitable substrate for Suzuki coupling reactions, affording biaryls when reacted with boronic acids.

In a comparative context, the electronic and steric environment of the aryl halide plays a crucial role. The dioxolane group at the para-position of an ortho-bromo N-Boc-aniline derivative is electron-donating, which might slightly decrease the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst compared to an unsubstituted or electron-withdrawn analogue.

A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which contains two different aryl bromide moieties, demonstrated regioselective coupling at the bromoaniline ring, highlighting its greater reactivity over the bromothiophene ring under the specific reaction conditions. nih.gov This suggests that in a di-halogenated system derived from this compound, selective coupling could potentially be achieved.

The table below presents a comparative overview of typical conditions and substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated anilines, which can serve as a basis for predicting the reactivity of halogenated this compound.

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions with Halogenated Anilines

| Reaction | Halogenated Aniline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield | Reference |

| Suzuki-Miyaura | 4-Bromoaniline (B143363) | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. DMF | Good to Excellent | researchgate.net |

| Suzuki-Miyaura | ortho-Bromoanilines (unprotected) | Benzyl, alkyl, aryl, alkenyl boronic esters | Pd(dppf)Cl₂ / XPhos Pd G3 | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)₂/dppp | NaOt-Bu | Toluene (B28343) | High | amazonaws.com |

| Buchwald-Hartwig | Aryl bromides | Secondary amines | [Pd(allyl)Cl]₂/XPhos | NaOt-Bu | Toluene | High | nih.gov |

The successful application of these cross-coupling reactions to a halogenated derivative of this compound would depend on the stability of the dioxolane and N-Boc groups under the reaction conditions, which typically involve basic and sometimes elevated temperature environments. The N-Boc group is generally stable under these conditions, as demonstrated in various coupling reactions of Boc-protected anilines. The dioxolane ring is also expected to be stable, allowing for the selective functionalization of the aryl ring via cross-coupling of a pre-installed halogen.

Applications of N Boc 4 1,3 Dioxolan 2 Yl Aniline in Target Oriented Synthesis

Utilization in the Construction of Diverse Heterocyclic Scaffold Systems

The strategic placement of functional groups in N-Boc-4-(1,3-dioxolan-2-yl)aniline allows for its participation in a variety of cyclization reactions to form diverse heterocyclic systems. The Boc-protected amine can be readily deprotected to liberate the nucleophilic aniline (B41778), which can then engage in reactions to form nitrogen-containing rings. Simultaneously, the dioxolane moiety can be hydrolyzed under acidic conditions to unmask a reactive aldehyde, opening up further avenues for cyclization and molecular elaboration.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Dihydroquinoxalinones)

While direct synthesis of dihydroquinoxalinones from this compound is not extensively documented, a plausible synthetic route can be envisioned based on established methodologies. The synthesis of quinoxaline (B1680401) and its derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal. sapub.orgresearchgate.netresearchgate.net In this context, this compound can serve as a precursor to the required ortho-diamine.

A potential synthetic pathway could involve the nitration of this compound at the position ortho to the amino group, followed by reduction of the nitro group to an amine. This would yield an ortho-phenylenediamine derivative with the dioxolane moiety still intact. Subsequent reaction with a suitable dicarbonyl compound, such as chloroacetic acid, followed by intramolecular cyclization would lead to the formation of a 3,4-dihydroquinoxalin-2(1H)-one scaffold. derpharmachemica.com The dioxolane group can be retained throughout this sequence and deprotected at a later stage to introduce further diversity.

Table 1: Plausible reaction scheme for the synthesis of a Dihydroquinoxalinone derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | N-Boc-2-nitro-4-(1,3-dioxolan-2-yl)aniline |

| 2 | N-Boc-2-nitro-4-(1,3-dioxolan-2-yl)aniline | Reducing agent (e.g., H₂, Pd/C) | N-Boc-2-amino-4-(1,3-dioxolan-2-yl)aniline |

| 3 | N-Boc-2-amino-4-(1,3-dioxolan-2-yl)aniline | Chloroacetic acid, aqueous ammonia | 4-Boc-7-(1,3-dioxolan-2-yl)-3,4-dihydroquinoxalin-2(1H)-one |

Formation of Spirocyclic Systems Incorporating Dioxolane Moieties

The synthesis of spirocyclic systems, which contain a single atom as the junction of two rings, is of significant interest in medicinal chemistry due to their rigid and three-dimensional nature. semanticscholar.org this compound can be a key component in the construction of such architectures, particularly spiro-azetidinones and other spiro-heterocycles.

A common strategy for the synthesis of spiro-heterocycles involves the use of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. semanticscholar.orgresearchgate.net The aniline moiety of deprotected this compound can react with the ketone group of isatin to form a Schiff base. This intermediate can then undergo cycloaddition reactions to generate spirocyclic systems. For instance, reaction with mercaptoacetic acid can lead to the formation of spiro-thiazolidinone-oxindoles. researchgate.net Furthermore, a [2+2] cycloaddition with a ketene (B1206846), generated in situ, can yield a spiro-azetidinone. researchgate.net The dioxolane moiety would remain as a versatile handle for further functionalization.

Another approach involves the intramolecular trapping of a carbocation by the N-Boc group itself. nih.gov While not directly demonstrated with this specific aniline, it is conceivable that under Lewis acidic conditions, an allylsilane could add to an imine derived from deprotected this compound, generating a β-silyl carbocation which is then trapped by the Boc carbonyl oxygen to form a novel spirocarbamate. nih.gov

Building Block for Azetidinone Derivatives (e.g., 4-(1,3-dioxolan-4-yl)azetidin-2-ones)

Azetidin-2-ones, commonly known as β-lactams, are a critically important class of heterocyclic compounds due to their presence in a wide range of antibiotics. bepls.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis. wikipedia.org

This compound can serve as the aniline component for the formation of the requisite imine (Schiff base). Following deprotection of the Boc group, the resulting 4-(1,3-dioxolan-2-yl)aniline (B101513) can be condensed with an aldehyde to form an imine. This imine can then be reacted with a ketene, typically generated in situ from an acyl chloride and a tertiary amine (e.g., chloroacetyl chloride and triethylamine), to yield the desired azetidin-2-one (B1220530) ring. bepls.comnih.gov This approach allows for the introduction of diversity at two points of the azetidinone ring, originating from the aldehyde and the ketene precursor. The dioxolane group provides a latent aldehyde for further modifications.

Table 2: General reaction for the synthesis of Azetidinone derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | Acid (e.g., TFA) | 4-(1,3-dioxolan-2-yl)aniline |

| 2 | 4-(1,3-dioxolan-2-yl)aniline, Aldehyde (R-CHO) | - | N-(Aryl)-imine |

| 3 | N-(Aryl)-imine, Chloroacetyl chloride | Triethylamine | 1-(4-(1,3-dioxolan-2-yl)phenyl)-3-chloro-4-substituted-azetidin-2-one |

Integration into Multistep Organic Transformations for Complex Molecular Assembly

The dual functionality of this compound makes it an ideal participant in multicomponent reactions (MCRs) and tandem reaction sequences for the efficient construction of complex molecules. libretexts.org MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly valued for their atom economy and synthetic efficiency.

One such powerful reaction is the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govmdpi.comresearchgate.net After deprotection, 4-(1,3-dioxolan-2-yl)aniline can serve as the amine component in a U-4CR. The resulting Ugi adduct, containing multiple functional groups, can then undergo post-condensation modifications to generate a wide variety of heterocyclic scaffolds. researchgate.net

Another important transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgnih.govbeilstein-journals.org While this compound itself is not a β-arylethylamine, it can be readily elaborated into one. For instance, the dioxolane can be deprotected to the aldehyde, which can then be subjected to a Henry reaction followed by reduction to introduce a two-carbon extension with a terminal amine. The resulting β-arylethylamine can then participate in a Pictet-Spengler reaction with another aldehyde or ketone to construct complex polycyclic frameworks.

Contributions to Chemical Library Design and Diversity-Oriented Synthesis (DOS)

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) aims to create collections of molecules that are not focused on a single biological target but rather explore a wide range of chemical space. frontiersin.orgnih.govmskcc.org

This compound is an excellent building block for DOS due to its capacity to be elaborated into a variety of scaffolds. The orthogonal nature of the protected amine and aldehyde functionalities allows for a "build/couple/pair" strategy. frontiersin.org In this approach, the aniline can be coupled with one set of building blocks, while the deprotected aldehyde can react with another, leading to a rapid increase in molecular complexity and diversity. The ability to generate fused, spiro, and bridged ring systems from this single precursor makes it a powerful tool for populating chemical libraries with novel, three-dimensional structures. frontiersin.orgmskcc.org

Modular Synthesis of Peptidomimetics and Amino Acid Derivatives

The chemical architecture of this compound, featuring two key functional groups orthogonally protected, positions it as a valuable building block for the modular synthesis of complex molecules like peptidomimetics and novel amino acid derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen and the 1,3-dioxolane (B20135) protecting group on the benzaldehyde (B42025) moiety can be selectively removed under different conditions, allowing for a stepwise and controlled construction of target molecules.

The N-Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, or by using various Lewis acids. rsc.orgrsc.orgresearchgate.netnih.gov This selective deprotection unmasks the nucleophilic aniline nitrogen for participation in peptide coupling reactions. Conversely, the 1,3-dioxolane group is stable to many reagents but can be hydrolyzed to reveal the aldehyde functionality, typically under aqueous acidic conditions. organic-chemistry.orgorganic-chemistry.orgoup.com This differential reactivity is the foundation for its use in modular synthesis.

A hypothetical, yet chemically sound, strategy for synthesizing a peptidomimetic incorporating the 4-aminobenzaldehyde (B1209532) scaffold begins with the selective deprotection of the N-Boc group. The resulting 4-(1,3-dioxolan-2-yl)aniline can then be coupled with a standard N-protected amino acid (e.g., an Fmoc-protected amino acid) using common peptide coupling reagents like HCTU or DCC. nih.govmasterorganicchemistry.com This step attaches the first "module."

Following the formation of the amide bond, the second protecting group, the dioxolane, can be removed. Acid-catalyzed hydrolysis regenerates the benzaldehyde functional group. organic-chemistry.orgorganic-chemistry.org This aldehyde serves as a versatile anchor point for introducing a second module. For instance, it can undergo reductive amination with another amine or amino acid ester, effectively extending the peptidomimetic chain and introducing further diversity. This sequential and modular approach is outlined in the scheme below.

Scheme 1: Proposed Modular Synthesis of a Peptidomimetic

Furthermore, this compound can serve as a precursor for novel, non-proteinogenic amino acid derivatives. After the initial deprotection of the dioxolane to unmask the aldehyde, a Strecker synthesis can be employed. This classic reaction involves treating the aldehyde with an amine (such as ammonia) and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile intermediate to yield a new α-amino acid. This creates an amino acid derivative with an aniline side chain, which can then be used in further peptide synthesis.

The table below details the key compounds involved in these proposed synthetic pathways.

| Compound Name | Structure | Role in Synthesis |

| This compound | tert-butyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate | Starting Material |

| 4-(1,3-dioxolan-2-yl)aniline | c1cc(ccc1N)C2OCCO2 | Intermediate 1 (After N-Boc deprotection) |

| N-Boc-4-formylaniline | tert-butyl (4-formylphenyl)carbamate | Intermediate 2 (After dioxolane deprotection) |

| Peptidomimetic Precursor | An N-Fmoc protected amino acid coupled to 4-(1,3-dioxolan-2-yl)aniline | Intermediate 3 (After peptide coupling) |

| Final Peptidomimetic | A fully elaborated structure after derivatization of the aldehyde | Target Molecule |

| α-Aminonitrile Intermediate | An intermediate in the Strecker synthesis with a cyano and amino group on the same carbon | Intermediate 4 (In amino acid synthesis) |

| Novel Amino Acid Derivative | A new amino acid with an aniline-containing side chain | Target Molecule |

This strategic use of orthogonal protecting groups allows chemists to build complex molecular architectures in a controlled and stepwise manner, highlighting the potential of this compound as a versatile scaffold in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Research Methodologies for N Boc 4 1,3 Dioxolan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-4-(1,3-dioxolan-2-yl)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's structure.

Detailed Research Findings: In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the aromatic ring, and the dioxolane ring are expected. The Boc group would exhibit a characteristic singlet for its nine equivalent protons, typically found in the upfield region. The protons on the aromatic ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The dioxolane ring protons would present as multiplets, and the methine proton of the dioxolane ring, being adjacent to two oxygen atoms, would be found further downfield.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. Key signals include the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the aromatic ring, and the carbons of the dioxolane ring, including the acetal (B89532) carbon.

NMR is also a powerful technique for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.org The progress of the synthesis of this compound, for instance from the reaction of 4-(1,3-dioxolan-2-yl)aniline (B101513) with di-tert-butyl dicarbonate (B1257347), can be followed by observing the disappearance of reactant signals and the concurrent emergence of product peaks. beilstein-journals.orggsconlinepress.com This allows for precise determination of reaction kinetics and optimization of reaction conditions. beilstein-journals.org

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc group (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

| Dioxolane (-OCH₂CH₂O-) | ~4.1 | Multiplet | 4H |

| Dioxolane methine (-CH) | ~5.8 | Singlet | 1H |

| Aromatic (ortho to NHBoc) | ~7.4 | Doublet | 2H |

| Aromatic (ortho to dioxolane) | ~7.5 | Doublet | 2H |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Boc group (-C(C H₃)₃) | ~28 |

| Dioxolane (-OC H₂C H₂O-) | ~65 |

| Boc group (-C (CH₃)₃) | ~80 |

| Dioxolane methine (-C H) | ~103 |

| Aromatic (ortho to NHBoc) | ~118 |

| Aromatic (ortho to dioxolane) | ~127 |

| Aromatic (ipso to dioxolane) | ~135 |

| Aromatic (ipso to NHBoc) | ~140 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula (C₁₄H₁₉NO₄). chemicalbook.com This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

Detailed Research Findings: The theoretical exact mass of this compound is 265.1314 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pathways of the molecule, which provides additional structural confirmation. For Boc-protected anilines, characteristic fragmentation patterns are observed. doaj.org The most common fragmentation involves the loss of components of the Boc group. doaj.org Under electrospray ionization (ESI) conditions, common losses include isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da) from the resulting carbamic acid intermediate. doaj.org Another typical fragmentation pathway is the loss of the entire Boc group (C₅H₉O₂, 101 Da).

Predicted HRMS Fragmentation Data for [M+H]⁺ Ion of this compound

| Fragment Description | Fragment Formula | Theoretical m/z |

|---|---|---|

| Protonated Molecule | [C₁₄H₂₀NO₄]⁺ | 266.1387 |

| Loss of isobutylene | [C₁₀H₁₂NO₄]⁺ | 210.0761 |

| Loss of Boc group | [C₉H₁₂NO₂]⁺ | 166.0863 |

| Loss of isobutylene and CO₂ | [C₉H₁₂NO₂]⁺ | 166.0863 |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment, Reaction Progress Monitoring, and Compound Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound. HPLC is routinely used to assess the purity of the final product, with purities often exceeding 98% being achievable and verifiable. vwr.com

Detailed Research Findings: For purity assessment, a reverse-phase HPLC method is typically employed. The compound is passed through a column (e.g., C18) with a polar mobile phase. A common method would involve a gradient elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. policija.si The analyte is detected using a UV detector, often set at a wavelength where the aromatic ring shows strong absorbance (around 254 nm). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

HPLC is also an effective tool for monitoring the progress of a reaction. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, one can quantify the consumption of reactants and the formation of the product. This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Furthermore, preparative HPLC can be used for the isolation and purification of the compound from complex reaction mixtures, ensuring a high-purity sample for subsequent analytical characterization or further synthetic steps.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Pathway Investigation

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Detailed Research Findings: The IR spectrum of this compound would show characteristic absorption bands confirming its structure. Key bands include the N-H stretch of the carbamate (B1207046), the strong C=O stretch of the Boc group, C-O stretches associated with the dioxolane and Boc groups, and various C-H and C=C stretches from the aromatic ring. rsc.orgresearchgate.net

By monitoring the IR spectrum during a synthesis, one can follow the reaction pathway. For example, in the Boc protection of 4-(1,3-dioxolan-2-yl)aniline, the disappearance of the characteristic primary amine N-H stretches (typically a doublet around 3350-3450 cm⁻¹) and the appearance of the single secondary N-H stretch and the strong C=O stretch of the Boc-carbamate would signal the progression of the reaction. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon backbone. researchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretch | ~3350 - 3400 |

| C-H (aromatic) | Stretch | ~3000 - 3100 |

| C-H (aliphatic) | Stretch | ~2850 - 3000 |

| C=O (Boc group) | Stretch | ~1710 - 1730 |

| C=C (aromatic) | Stretch | ~1500 - 1600 |

| N-H | Bend | ~1510 - 1550 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation (if applicable)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is applicable if a single crystal of sufficient quality can be grown from the compound.

Detailed Research Findings: Currently, there is no publicly available crystal structure for this compound. However, if such a crystal were obtained, X-ray diffraction analysis would provide unequivocal proof of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state, such as the orientation of the Boc and dioxolane groups relative to the aniline (B41778) ring. It also provides information on the packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding, which can influence the physical properties of the compound. While the target molecule is achiral, for chiral derivatives, this technique would be the gold standard for determining the absolute stereochemistry.

Computational and Theoretical Chemistry Studies of N Boc 4 1,3 Dioxolan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. Detailed studies on aniline (B41778) and its derivatives have been performed using methods like the UB3LYP functional with a 6-31G** basis set, sometimes augmented with diffuse functions to accurately model anions. researchgate.netepa.gov These studies provide insights into molecular and electronic structures, as well as vibrational frequencies. researchgate.netepa.gov

For the parent N-Boc-aniline, quantum mechanics (QM) analyses reveal the crucial role of intramolecular hydrogen bonding between the N-H of the amine and the carbonyl oxygen of the Boc group, which can influence its reactivity. wuxibiology.com The substitution of the dioxolane group at the para-position is expected to modulate the electronic properties of the aniline ring. The dioxolane group is generally considered to be electron-donating, which would increase the electron density on the aromatic ring and influence the reactivity of the amine group and the ring itself towards electrophilic substitution.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, calculated Mulliken charges and spin densities can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov DFT calculations on various aniline derivatives have been used to explain their environmental elimination by correlating electronic properties with reactivity. researchgate.net

Table 1: Calculated Electronic Properties for Aniline and Related Compounds (Illustrative Data)

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311++G(2d,2p) | -5.62 | 0.31 | 5.93 |

| Anilide Anion | B3LYP/6-311++G(2d,2p) | -1.98 | 2.87 | 4.85 |

| p-Toluidine | QM Calculation | Not Specified | Not Specified | Not Specified |

Note: This table is illustrative, based on data for aniline and its anion. Specific values for N-Boc-4-(1,3-dioxolan-2-yl)aniline would require dedicated calculations.

Conformational Analysis and Energetic Landscapes of the Flexible Dioxolane and Boc Groups

This compound possesses significant conformational flexibility due to rotations around several single bonds, primarily associated with the Boc and dioxolane groups. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through these rotations and their corresponding energy levels. libretexts.org

The Boc group can adopt various orientations relative to the aniline ring. The rotation around the N-C(O) bond and the C(O)-O bond defines its conformation. The most stable conformer is typically one where steric hindrance is minimized and favorable electronic interactions, like the previously mentioned intramolecular hydrogen bond, are maximized. wuxibiology.com

A complete energetic landscape would be mapped by systematically rotating key dihedral angles (e.g., C-C-N-C(O) and N-C(O)-O-C) and calculating the potential energy at each point. This analysis would reveal the global minimum energy conformation as well as other low-energy conformers and the transition states that separate them. Such studies are crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with biological targets or catalysts.

Reaction Mechanism Elucidation and Transition State Modeling for Key Transformations

Computational chemistry is invaluable for elucidating reaction mechanisms by modeling the path from reactants to products, including the high-energy transition states. A key transformation involving the N-Boc-aniline moiety is the Boc-protection reaction itself.

QM calculations on the Boc protection of aniline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) have shown that the reaction can proceed through a six-membered transition state stabilized by a hydrogen bond. wuxibiology.com The presence of a solvent like methanol (B129727) can significantly lower the activation energy by participating in the hydrogen-bonding network, acting as a catalyst. wuxibiology.com For instance, the calculated activation energy (ΔE) for the Boc protection of aniline is about 16.22 kcal/mol in the absence of methanol. wuxibiology.com

Another important reaction is the transformation of the protected amine. For example, practical one-pot amidation of N-Boc-protected anilines can be achieved via in situ generation of isocyanate intermediates. nih.gov Computational modeling of these transformations would involve:

Reactant and Product Optimization: Finding the lowest energy structures for the starting materials and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. Methods like nudged elastic band (NEB) can be used to find the minimum energy path. nih.govyoutube.com

Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) and calculating zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Studies on related systems, such as the Pd(II)-catalyzed allylic C–H oxidation of N-Boc amines, show that additives like Brønsted acids can play a crucial role by promoting the breakdown of the N-Boc pro-nucleophile. acs.org Computational modeling can quantify these effects and help rationalize experimental observations.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

While quantum mechanics is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase (like a solution) over time. MD simulations can provide insights into intermolecular interactions, solvation effects, and the dynamics of conformational changes.

For this compound, MD simulations could be used to:

Analyze Solvation Shells: Understand how solvent molecules (e.g., water, methanol, or ionic liquids) arrange themselves around the solute and interact with the different functional groups (aniline N-H, Boc carbonyl, dioxolane oxygens, and the aromatic ring). nih.govbohrium.com

Study Aggregate Formation: Investigate the tendency of the molecules to self-associate in solution through hydrogen bonding or π-stacking interactions between the phenyl rings. bohrium.com

Explore Conformational Dynamics: Observe the transitions between different conformations of the Boc and dioxolane groups in a solvent environment, providing a more realistic picture than gas-phase calculations.

A study combining quantum mechanics/molecular mechanics (QM/MM) with MD simulations was used to explore the N-tert-butyloxycarbonylation of aniline in an ionic liquid. nih.gov This hybrid approach treats the reacting molecules with high-level QM while the surrounding solvent is modeled with a more computationally efficient molecular mechanics force field, providing a detailed understanding of the solvent's role in the reaction mechanism. nih.gov

In Silico Screening and Virtual Library Design for Analogues

In silico techniques are powerful tools in drug discovery and materials science for screening large virtual libraries of compounds to identify candidates with desired properties, thus saving significant time and resources. Given that aniline derivatives are common scaffolds in medicinal chemistry, analogues of this compound could be designed and screened for various biological activities. mdpi.comresearchgate.net

The process typically involves:

Virtual Library Generation: Creating a large set of virtual analogues by systematically modifying the core structure. For the target compound, this could involve changing the substituent on the phenyl ring, altering the dioxolane ring (e.g., replacing oxygen with sulfur), or modifying the Boc group.

Property Prediction: Calculating key properties for each analogue, such as electronic properties, lipophilicity (e.g., logP), and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. mdpi.comresearchgate.netscielo.br

Structure-Based Virtual Screening: If the 3D structure of a biological target (e.g., an enzyme) is known or can be reliably predicted (e.g., using AlphaFold), molecular docking can be used to predict the binding affinity and mode of interaction for each analogue in the library. nih.gov This helps to prioritize compounds for synthesis and experimental testing. nih.govnih.govnih.gov

For example, in silico studies on other N-Boc-containing compounds, like N-Boc-l-tyrosine derivatives, have been used to design and identify potential polypharmacological antidiabetic candidates by evaluating their interactions with multiple targets like PTP-1B and PPARγ. nih.gov

Emerging Research Frontiers and Future Prospects for N Boc 4 1,3 Dioxolan 2 Yl Aniline Chemistry

Development of Novel Catalytic Systems for Dioxolane-Aniline Transformations

The transformation of aniline (B41778) and dioxolane moieties is central to the synthetic utility of N-Boc-4-(1,3-dioxolan-2-yl)aniline. The development of novel catalytic systems is a significant research frontier. For the aniline portion, gold-catalyzed reactions have shown promise. For instance, gold nanoclusters have been employed as heterogeneous visible-light photocatalysts for the synthesis of N-Boc-protected indoles from anilines. acs.org This suggests a potential application in transforming this compound into more complex heterocyclic structures under mild, light-driven conditions.

Furthermore, the development of chiral nickel catalysts for the isoselective polymerization of alkenes, using ligands derived from chiral anilines, opens up possibilities for creating novel polymeric materials where a derivative of this compound could be a key monomer. rsc.org

For the dioxolane group, which serves as a protecting group for a benzaldehyde (B42025) functionality, various catalytic systems are being explored for its formation and cleavage. For example, zirconium tetrachloride has been shown to be a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds to form dioxolanes under mild conditions. organic-chemistry.org Conversely, NaBArF4 has been used for the efficient deprotection of dioxolanes to regenerate the carbonyl group in water. wikipedia.org

The following table summarizes some novel catalytic systems relevant to the functional groups of this compound:

| Catalyst System | Transformation | Relevant Functional Group | Potential Application for Target Compound |

| Gold Nanoclusters | Photocatalytic indole (B1671886) synthesis | N-Boc-aniline | Synthesis of complex heterocyclic structures |

| Chiral Nickel Catalysts | Alkene polymerization | Aniline | Development of novel polymers |

| Zirconium Tetrachloride | Acetalization | Dioxolane (formation) | Efficient synthesis of the target compound |

| NaBArF4 | Deprotection | Dioxolane (cleavage) | Regenerating the benzaldehyde functionality |

Implementation in Continuous Flow Synthesis and Process Intensification Methodologies

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical processes. The implementation of this technology for transformations involving this compound is a promising future direction. A key reaction for this compound is the deprotection of the N-Boc group. Research has demonstrated that thermal N-Boc deprotection can be readily achieved in continuous flow without an acid catalyst, with the ability to selectively deprotect aryl N-Boc groups in the presence of alkyl N-Boc groups by controlling the temperature. acs.orgnih.gov This method shows broad functional group tolerance, which would be crucial for a molecule like this compound. acs.org

Solid acid catalysts have also been effectively used for continuous N-Boc deprotection in flow reactors, allowing for lower reaction temperatures and easier product separation. rsc.org For instance, H-BEA zeolite has been used to deprotect a variety of Boc-protected anilines with high yields and short residence times. rsc.org

The table below outlines key findings in the continuous flow synthesis relevant to this compound:

| Flow Chemistry Application | Key Findings | Reference |

| Thermal N-Boc Deprotection | Achieved without acid catalyst; selective deprotection possible through temperature control. | acs.orgnih.gov |

| Solid Acid Catalyzed N-Boc Deprotection | H-BEA zeolite allows for high yields and short residence times at lower temperatures. | rsc.org |

Chemoenzymatic Approaches for Enantioselective Synthesis and Derivatization

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical catalysis to produce complex chiral molecules. For this compound, this approach could be pivotal in creating enantiomerically pure derivatives. Research has shown the successful combination of biocatalysis and chemocatalysis to produce chiral dioxolanes. researchgate.netnih.gov A two-step enzyme cascade can convert aliphatic aldehydes to chiral diols, which are then cyclized to dioxolanes using a ruthenium catalyst, all in an organic solvent. nih.gov This methodology could be adapted for the asymmetric synthesis of derivatives of the dioxolane ring in the target molecule.

On the aniline side, chemoenzymatic methods are being developed for the synthesis of chiral amines. Although direct enzymatic reactions on the N-Boc group are challenging, enzymes can be used to create chiral precursors that are then converted to the final aniline derivative. researchgate.netsigmaaldrich.com

Here is a summary of relevant chemoenzymatic approaches:

| Chemoenzymatic Strategy | Description | Potential Impact on Target Compound |

| Sequential Bio- and Chemocatalysis | Enzymatic synthesis of chiral diols followed by chemical cyclization to form chiral dioxolanes. researchgate.netnih.gov | Asymmetric synthesis of dioxolane derivatives. |

| Synthesis of Chiral Amines | Use of enzymes to create chiral building blocks for the synthesis of enantiopure aniline derivatives. | Access to enantiomerically pure derivatives of the aniline moiety. |

Exploration of New Reactivity Modes and Unprecedented Synthetic Applications

Discovering new ways in which a molecule can react opens up novel synthetic pathways. For this compound, exploring new reactivity modes for both the N-Boc aniline and aryl dioxolane moieties is a key research frontier. The N-Boc group, while primarily a protecting group, can exhibit its own reactivity. For example, N-Boc-protected anilines can be directly converted to amides through in-situ generation of isocyanate intermediates followed by reaction with Grignard reagents. nih.gov

The aromatic C-N bond of anilines, typically inert, has been the subject of innovative transformations. A formal one-carbon insertion into this bond has been reported to convert anilines into chiral benzylic amines, a process involving oxidative dearomatization, asymmetric aziridination, and rearrangement. nih.gov

The dioxolane ring, or more broadly, the aryl acetal (B89532), can also participate in unique reactions. For instance, arylbenziodoxoles have emerged as efficient reagents for arylation, alkenylation, and alkynylation under mild conditions. nih.govmdpi.com This suggests that the dioxolane-substituted ring of this compound could be a precursor to hypervalent iodine reagents for novel C-C and C-heteroatom bond-forming reactions.

The following table highlights some of these novel reactivity modes:

| Functional Group | New Reactivity Mode | Potential Synthetic Application | Reference |

| N-Boc-aniline | Direct conversion to amides via isocyanate intermediates. | Facile synthesis of amide derivatives. | nih.gov |

| Aniline | Formal one-carbon insertion into the aromatic C-N bond. | Synthesis of chiral benzylic amines. | nih.gov |

| Aryl dioxolane | Precursor to hypervalent iodine reagents. | Use in arylation, alkenylation, and alkynylation reactions. | nih.govmdpi.com |

Sustainable Chemistry Initiatives in Industrial-Scale Production of Related Intermediates

The principles of green chemistry are increasingly influencing the industrial production of chemicals. For intermediates related to this compound, particularly aniline itself, there is a significant push towards more sustainable manufacturing processes. Traditional aniline production is energy-intensive and has a considerable environmental impact. coherentmarketinsights.comontosight.ai

Companies are exploring greener alternatives, such as hydrogenation processes that use renewable resources and generate fewer byproducts. coherentmarketinsights.com There is also a shift towards using bio-based raw materials, for instance, producing aniline from bio-based phenol (B47542) derived from plant biomass. coherentmarketinsights.com The direct amination of benzene (B151609) is another area of research aimed at a more atom-economical, one-step process. utwente.nl

Sustainable initiatives also focus on energy efficiency through the use of renewable energy sources, waste heat recovery, and advanced catalytic processes that operate under milder conditions. coherentmarketinsights.com Furthermore, the development of catalysts for the synthesis of primary amines from renewable resources, such as biomass-derived aldehydes and ketones, is a key area of green chemistry research. mdpi.com

The table below summarizes sustainable initiatives in the production of related intermediates:

| Sustainability Initiative | Description | Relevance to Target Compound's Intermediates |

| Greener Production Methods | Shift to hydrogenation processes and direct amination of benzene. coherentmarketinsights.comutwente.nl | Reduces environmental impact of aniline synthesis. |

| Bio-based Raw Materials | Use of renewable feedstocks like bio-based phenol. coherentmarketinsights.com | Decreases reliance on fossil fuels. |

| Energy Efficiency | Implementation of renewable energy, waste heat recovery, and advanced catalysis. coherentmarketinsights.com | Lowers the carbon footprint of production. |

| Catalysis for Green Amine Synthesis | Development of catalysts for producing amines from renewable sources. mdpi.com | Provides sustainable routes to key building blocks. |

Q & A

Basic: What are the optimal synthetic routes for N-Boc-4-(1,3-dioxolan-2-yl)aniline, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves sequential functionalization of aniline derivatives. A high-yield approach (96%) for intermediates like 4-bromo-3-(1,3-dioxolan-2-yl)aniline uses iron/ammonium chloride for nitro-group reduction . For coupling reactions, HATU and N-methylmorpholine in DMF facilitate amide bond formation with 99% efficiency, as seen in structurally similar compounds . Purification via column chromatography (e.g., n-pentane:EtOAc = 20:1) is critical for isolating the final product .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : Confirms regiochemistry of substitution and Boc/dioxolane integrity.

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., observed m/z 207 for related compounds) .

- Chromatography (TLC/Rf) : Monitors reaction progress (e.g., Rf = 0.18 in n-pentane:EtOAc) .

High-resolution MS (HRMS) is essential for intermediates to resolve ambiguities in structural assignments .

Advanced: How can conflicting yield data in the synthesis of intermediates leading to this compound be resolved?

Answer:

Yield discrepancies often arise from reaction optimization. For example:

- Reduction Methods : Iron/NHCl gives 96% yield for 4-bromo-3-(1,3-dioxolan-2-yl)aniline, but other reductants (e.g., Pd/C) may require pH adjustments .

- Coupling Efficiency : HATU-mediated reactions achieve near-quantitative yields, whereas EDCl/HOBt may require stoichiometric tuning .

Systematic screening of catalysts, solvents, and stoichiometry using Design of Experiments (DoE) is recommended.

Advanced: What strategies are effective for the deprotection of the Boc group in derivatives of this compound without affecting the dioxolane ring?

Answer:

- Acidolysis : Use TFA in dichloromethane (0°C to RT) to selectively cleave the Boc group. Avoid prolonged exposure to prevent dioxolane hydrolysis .

- Microwave-Assisted Deprotection : Short reaction times (e.g., 5 min at 80°C) minimize side reactions, as validated in analogous systems .

Post-deprotection, neutralize with NaHCO and extract promptly to isolate the free amine.

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Storage : Protect from light and moisture; store at 2–8°C under nitrogen to prevent oxidation .

- Decomposition Risks : Thermal degradation above 70°C may release CO (from Boc) or formaldehyde (from dioxolane). Monitor via TGA/DSC .

Advanced: How does the presence of the dioxolane ring influence the reactivity of this compound in subsequent coupling reactions?

Answer:

The dioxolane ring:

- Electron-Donating Effect : Enhances nucleophilicity of the aniline NH group, improving coupling efficiency in Buchwald-Hartwig aminations .

- Steric Hindrance : May reduce reactivity in bulky electrophile systems (e.g., Suzuki-Miyaura with ortho-substituted boronic esters) .

Optimize ligand choice (e.g., XPhos for Pd-catalyzed reactions) and reaction temperature to balance these effects.

Advanced: How can Box-Behnken experimental design improve photocatalytic degradation studies of aniline derivatives like this compound?

Answer:

Box-Behnken designs efficiently optimize variables (e.g., catalyst loading, pH, irradiation time). For example:

- Variables : MnFeO/ZnSiO loading (0.5–2.5 g/L), pH (3–9), and UV intensity (10–30 mW/cm).

- Response Surface Analysis : Identifies non-linear interactions, reducing experimental runs by 50% compared to factorial designs .

Apply this to study degradation pathways and byproduct formation under simulated solar radiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products